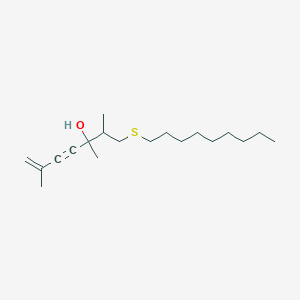
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol (TMT) is a synthetic compound that has gained attention in scientific research for its unique properties. TMT is a member of the family of pheromones, which are chemical signals used for communication between animals of the same species. TMT has been found to have a variety of effects on the behavior and physiology of animals, making it a promising area of research for a range of fields.
Mécanisme D'action
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is thought to act through the vomeronasal organ, which detects pheromones. Once 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is detected, it activates a cascade of signaling pathways that ultimately lead to changes in behavior and physiology. 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to activate specific receptors in the vomeronasal organ, including the TRPC2 receptor, which is involved in the detection of pheromones.
Effets Biochimiques Et Physiologiques
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to have a range of effects on the behavior and physiology of animals. In rats, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been shown to increase aggression and anxiety, as well as alter the release of various hormones. In mice, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit avoidance behavior and alter the expression of genes involved in stress and anxiety. In humans, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit a range of responses, including disgust and fear.
Avantages Et Limitations Des Expériences En Laboratoire
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is a useful tool for studying the role of pheromones in behavior and physiology. It can be used to investigate the mechanisms underlying pheromone detection and the effects of pheromones on behavior and physiology. However, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has some limitations as well. It is a synthetic compound that may not accurately mimic the effects of natural pheromones. Additionally, the effects of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol may vary depending on the species being studied, making it important to use caution when extrapolating results to other animals.
Orientations Futures
There are many potential future directions for research on 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol. One area of interest is the role of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol in social behavior, including mate choice and territoriality. Another area of interest is the potential therapeutic applications of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol, such as in the treatment of anxiety disorders or as a tool for studying the effects of stress on behavior and physiology. Finally, further research is needed to better understand the mechanisms underlying the effects of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol, including the specific receptors and signaling pathways involved.
Méthodes De Synthèse
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2,5-dimethyl-4-hexen-3-ol with 1-bromo-3-methyl-4-nonene in the presence of a palladium catalyst. This is followed by a thiol-ene reaction with 1-thioglycerol to produce 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol.
Applications De Recherche Scientifique
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been studied in a range of scientific fields, including neuroscience, endocrinology, and behavior. In neuroscience, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to activate the vomeronasal organ, a sensory organ in animals that detects pheromones. 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has also been shown to affect the release of various hormones, including testosterone and cortisol, which are involved in stress and aggression. In behavior, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit a range of responses, including aggression, avoidance, and attraction.
Propriétés
Numéro CAS |
102244-22-4 |
|---|---|
Nom du produit |
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol |
Formule moléculaire |
C19H34OS |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2,3,6-trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C19H34OS/c1-6-7-8-9-10-11-12-15-21-16-18(4)19(5,20)14-13-17(2)3/h18,20H,2,6-12,15-16H2,1,3-5H3 |
Clé InChI |
VYZBRGJPPSIOLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
SMILES canonique |
CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
Synonymes |
2,3,6-trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



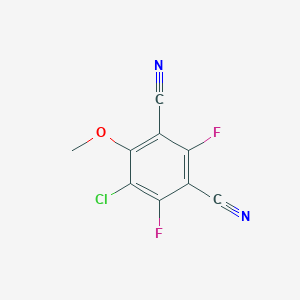
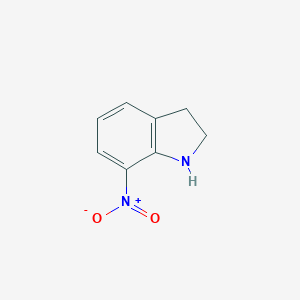
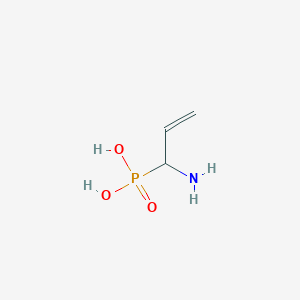
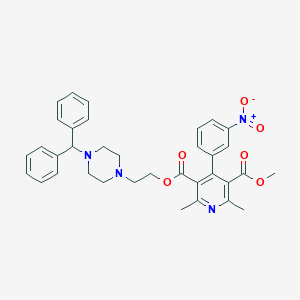
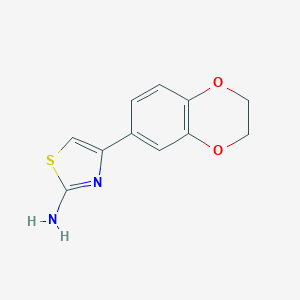
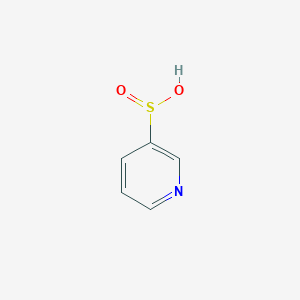
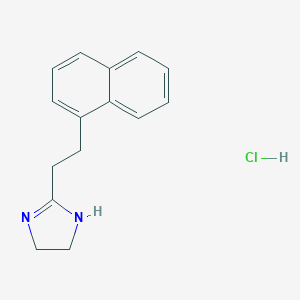
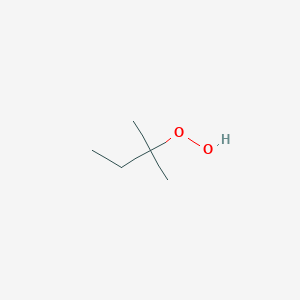
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
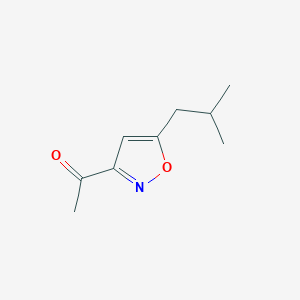

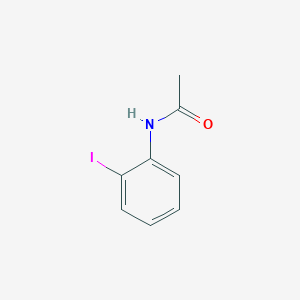
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
